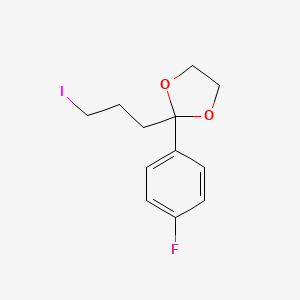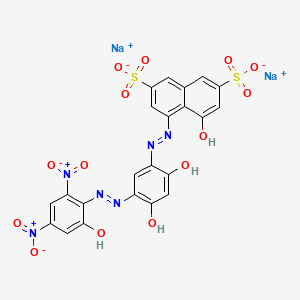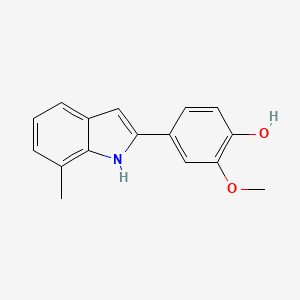
1,18-Dichlorooctadec-9-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,18-Dichlorooctadec-9-ene is an organic compound with the molecular formula C18H34Cl2 It is a chlorinated derivative of octadecene, featuring two chlorine atoms attached to the carbon chain at positions 1 and 18
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,18-Dichlorooctadec-9-ene can be synthesized through the chlorination of octadecene. The reaction typically involves the addition of chlorine gas to octadecene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of chlorine gas to a reactor containing octadecene and an inert solvent. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 1,18-Dichlorooctadec-9-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or osmium tetroxide in the presence of a suitable solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas under high pressure.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of octadecane.
Applications De Recherche Scientifique
1,18-Dichlorooctadec-9-ene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,18-Dichlorooctadec-9-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The double bond can participate in addition reactions, further modifying the compound’s structure and properties.
Comparaison Avec Des Composés Similaires
1,18-Dibromooctadec-9-ene: Similar structure but with bromine atoms instead of chlorine.
1,18-Diiodooctadec-9-ene: Similar structure but with iodine atoms instead of chlorine.
1,18-Difluorooctadec-9-ene: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness: 1,18-Dichlorooctadec-9-ene is unique due to the specific reactivity of chlorine atoms compared to other halogens. Chlorine atoms provide a balance between reactivity and stability, making the compound versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
62871-08-3 |
|---|---|
Formule moléculaire |
C18H34Cl2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1,18-dichlorooctadec-9-ene |
InChI |
InChI=1S/C18H34Cl2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-2H,3-18H2 |
Clé InChI |
WWIXXVXQELIHKN-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCl)CCCC=CCCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


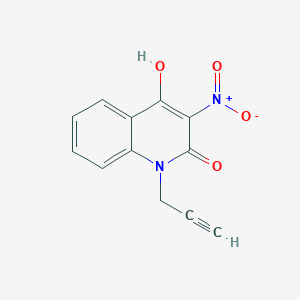
![Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14512397.png)


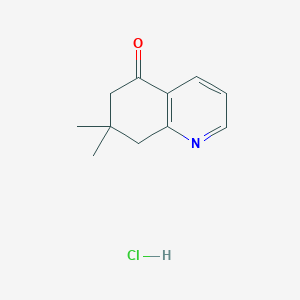


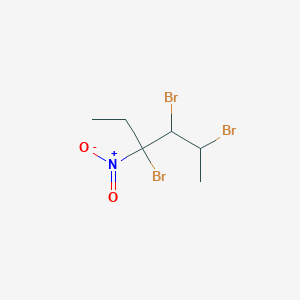
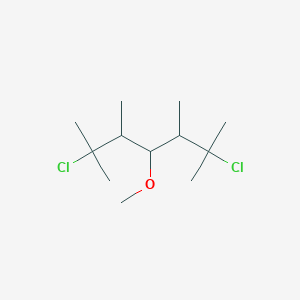
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
